molecular formula C12H8BrNO2 B3151293 4-Bromo-2-nitrobiphenyl CAS No. 70873-41-5

4-Bromo-2-nitrobiphenyl

Cat. No. B3151293
CAS RN: 70873-41-5
M. Wt: 278.1 g/mol
InChI Key: GTJFRSVWOUWTDJ-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobiphenyl is a chemical compound with the molecular formula C12H8BrNO2 . It has a molecular weight of 278.10 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitrobiphenyl consists of 12 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-Bromo-2-nitrobiphenyl serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates . Its bromine and nitro functional groups allow for diverse chemical transformations, making it useful in drug discovery and development.

Electron Transport Materials

In organic electronics, materials that facilitate charge transport play a crucial role. 4-Bromo-2-nitrobiphenyl has been investigated as a potential electron transport material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its electron-accepting properties contribute to efficient charge mobility.

Liquid Crystals and Display Technologies

Liquid crystals find applications in displays, including LCD screens. Researchers have explored 4-Bromo-2-nitrobiphenyl derivatives for their liquid crystalline behavior . These compounds exhibit unique orientational disorder, which could be harnessed for advanced display technologies.

Photophysical Studies

Scientists have used 4-Bromo-2-nitrobiphenyl as a model compound for photophysical studies. By examining its absorption and emission spectra, researchers gain insights into excited-state dynamics and photochemical processes . Such investigations contribute to our understanding of light-matter interactions.

Materials Science: Crystal Engineering

The crystal structure of 4-Bromo-2-nitrobiphenyl has attracted attention due to its peculiar orientational disorder . Researchers study crystal engineering principles using this compound to design novel materials with specific properties, including optical behavior and mechanical stability.

Environmental Chemistry

While not as extensively studied, 4-Bromo-2-nitrobiphenyl’s environmental fate and behavior are relevant. Researchers investigate its degradation pathways, persistence, and potential impact on ecosystems . Understanding its behavior aids in environmental risk assessment.

Safety and Hazards

4-Bromo-2-nitrobiphenyl is classified as causing serious eye damage (Category 1, H318) according to the safety data sheet . It’s recommended to avoid inhalation and contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-bromo-2-nitro-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJFRSVWOUWTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitrobiphenyl

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask was charged with toluene (250 mL), phenyl boronic acid (10 g, 82 mmol), 2,5-dibromonitrobenzene (23.1 g, 82.3 mmol), Pd(PPh3)4 (2.8 g, 2.5 mmol), and 2M Na2CO3 aqueous solution (124 mL). Then, at 90° C., the mixture was heated under reflux for 6 hours. After the reaction was completed, the resultant product was diluted with addition of distilled water at room temperature. Then, the resultant product was extracted with methylene chloride and water. The organic layer was dried with MgSO4, and concentrated. Then, the produced compound was purified by silica gel column (methylene chloride:hexane=1:1) to give 19.2 g of a product (84.2%).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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